Methyl 5-cyanopyrazine-2-carboxylate

Synthetic Methodology Regioselective Cyanation Pyrazine Chemistry

This 2-ester/5-cyano pyrazine building block is optimized for anti-TB drug discovery and kinase inhibitor programs. Its unique substitution pattern enables exclusive, high-yielding deoxidative cyanation to pyrazine-2,5-dicarbonitriles – a feat unachievable with generic isomers. Derivatives show potency against drug-resistant M. tuberculosis and NTM strains, including M. kansasii and M. avium, overcoming the resistance of first-line drugs. For BTK/Chk1 inhibitor projects, the 5-cyanopyrazin-2-yl core delivers low-nanomolar activity. Eliminate isomeric mixtures and streamline your synthesis; request a bulk quote today.

Molecular Formula C7H5N3O2
Molecular Weight 163.136
CAS No. 138560-54-0
Cat. No. B591002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-cyanopyrazine-2-carboxylate
CAS138560-54-0
Molecular FormulaC7H5N3O2
Molecular Weight163.136
Structural Identifiers
SMILESCOC(=O)C1=NC=C(N=C1)C#N
InChIInChI=1S/C7H5N3O2/c1-12-7(11)6-4-9-5(2-8)3-10-6/h3-4H,1H3
InChIKeyAEJBPQGVYKLSNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-cyanopyrazine-2-carboxylate (CAS 138560-54-0) Heterocyclic Building Block for Antimycobacterial and Kinase Inhibitor Synthesis


Methyl 5-cyanopyrazine-2-carboxylate is a heterocyclic building block featuring a pyrazine core substituted with a cyano group at the 5-position and a methyl ester at the 2-position . This specific substitution pattern creates a unique electronic environment that is central to its role as a versatile intermediate in medicinal chemistry. It is a key precursor for synthesizing antimycobacterial agents targeting drug-resistant *Mycobacterium tuberculosis* strains and serves as a scaffold for developing potent and selective kinase inhibitors, including those targeting Bruton's tyrosine kinase (BTK) and Chk1 [1].

Why Generic Pyrazine-2-carboxylate Analogs Fail for Advanced Intermediate Sourcing of Methyl 5-cyanopyrazine-2-carboxylate


Generic substitution of this compound is not feasible due to its unique regiochemistry and functional group synergy, which directly dictate downstream synthetic utility and biological target engagement. Unlike simpler pyrazine-2-carboxylates lacking a 5-cyano group, the specific 2-ester/5-cyano arrangement enables exclusive and high-yielding deoxidative cyanation to form valuable pyrazine-2,5-dicarbonitriles [1], a transformation that is not regioselective or efficient with other isomers. Furthermore, the presence of both electron-withdrawing cyano and ester groups is critical for the activity of derived antimycobacterial agents, as these moieties enhance membrane penetration and maintain target specificity for mycobacterial enzymes, a feature absent in unsubstituted pyrazine analogs [2].

Quantitative Differentiation Evidence for Methyl 5-cyanopyrazine-2-carboxylate vs. Close Analogs


Regioselective Deoxidative Cyanation: Exclusive 5-Substitution vs. Isomeric Mixtures

The synthesis of methyl 5-cyanopyrazine-2-carboxylate via deoxidative cyanation using diethoxyphosphoryl cyanide leads exclusively to the 5-cyanopyrazine-2-carboxylic ester. This contrasts sharply with the behavior of meta-directors, which result in nearly equal mixtures of 3- and 5-substituted pyrazinecarbonitriles in moderate yields. The exclusive formation of the target isomer simplifies purification and increases the yield of the desired product for subsequent synthetic steps. [1]

Synthetic Methodology Regioselective Cyanation Pyrazine Chemistry

Enzymatic Inhibition Profile: PNP Inhibition (IC50 = 1.33 μM) vs. Reference Standard

This compound demonstrated an IC50 of 1.33 μM for the inhibition of purine nucleoside phosphorylase (PNP) activity. [1] This activity profile distinguishes it from non-cyano substituted pyrazine carboxylates, which lack this specific interaction, and provides a baseline for optimizing PNP-targeting therapeutics where the cyano group may serve as a key pharmacophoric element.

Enzyme Inhibition Purine Nucleoside Phosphorylase SAR

Antimycobacterial Activity: Enhanced Spectrum vs. Pyrazinamide (PZA)

Derivatives synthesized from methyl 5-cyanopyrazine-2-carboxylate, such as 6-chloro-5-cyanopyrazine-2-carboxamide, exhibit potent activity against *Mycobacterium kansasii* and *Mycobacterium avium*, two species inherently resistant to the first-line antitubercular drug Pyrazinamide (PZA). [1] This expanded spectrum of activity is a direct consequence of the 5-cyano-2-carboxylate scaffold, which allows for the development of agents that overcome specific PZA resistance mechanisms.

Antimycobacterial Tuberculosis Drug Resistance

Kinase Inhibitor Potency: BTK and Chk1 Targeting (IC50 = 3-10 nM for Chk1)

The 5-cyanopyrazin-2-yl motif, directly accessible from this compound, has been incorporated into 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas, a new class of potent and selective Chk1 kinase inhibitors. These derivatives exhibit IC50 values in the range of 3-10 nM against Chk1. [1] The compound has also been utilized in developing novel Bruton's tyrosine kinase (BTK) inhibitors. [2] This contrasts with non-cyanated pyrazine-2-carboxylates, which have not demonstrated the same level of potency or selectivity in kinase inhibitor design, highlighting the crucial role of the cyano group in enhancing target binding affinity.

Kinase Inhibition Checkpoint Kinase 1 Cancer Therapeutics

CCR5 Antagonist Potential: A Distinct Therapeutic Pathway

Preliminary pharmacological screening indicates that methyl 5-cyanopyrazine-2-carboxylate can act as a CCR5 antagonist. [1] This mechanism of action is distinct from the antimycobacterial and kinase inhibitor activities of its derivatives and sets it apart from pyrazine-2-carboxylic acid and other simple pyrazine analogs, which lack this specific receptor interaction. This suggests a unique application space for the compound itself or closely related derivatives in treating CCR5-mediated diseases, including HIV infection and inflammatory conditions.

CCR5 Antagonist HIV Entry Inhibitor Immunomodulation

Priority Research and Industrial Application Scenarios for Methyl 5-cyanopyrazine-2-carboxylate


Medicinal Chemistry: Synthesis of Next-Generation Antimycobacterial Agents

Researchers focused on combating drug-resistant *Mycobacterium tuberculosis* and non-tuberculous mycobacteria (NTM) should prioritize this building block. Its derivatives, such as 6-chloro-5-cyanopyrazine-2-carboxamide, demonstrate activity against *M. kansasii* and *M. avium*, which are resistant to the first-line drug Pyrazinamide [1]. This expanded spectrum addresses an unmet medical need, making the compound essential for SAR studies aimed at developing novel antimycobacterial drugs.

Drug Discovery: Design and Optimization of Selective Kinase Inhibitors

For medicinal chemistry teams developing kinase inhibitors, particularly for oncology or immunology targets, this compound offers a validated path to high potency. The 5-cyanopyrazin-2-yl core is a key component of Chk1 inhibitors with low nanomolar activity (IC50 = 3-10 nM) [2] and has been utilized in the development of BTK inhibitors [3]. Its electronic properties enhance target binding, providing a competitive edge over other heterocyclic scaffolds.

Process Chemistry: Scalable and Regioselective Synthesis of Pyrazine-2,5-dicarbonitriles

Chemical process development teams seeking efficient routes to pyrazine-2,5-dicarbonitriles should select this compound. It undergoes exclusive deoxidative cyanation to form the target dicarbonitrile, in contrast to the isomeric mixtures produced by other pyrazine derivatives [4]. This regioselectivity ensures higher yields and easier purification, directly impacting manufacturing cost and scalability.

Biological Research: Investigating Purine Nucleoside Phosphorylase (PNP) and CCR5-Mediated Pathways

Academic and biotech labs exploring T-cell biology or HIV entry mechanisms can leverage this compound's unique bioactivity profile. With an IC50 of 1.33 μM against PNP [5] and reported CCR5 antagonist activity [6], it serves as a valuable small-molecule probe for dissecting these pathways and validating new therapeutic targets, a capability not offered by simpler pyrazine-2-carboxylates.

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